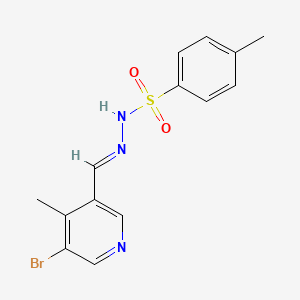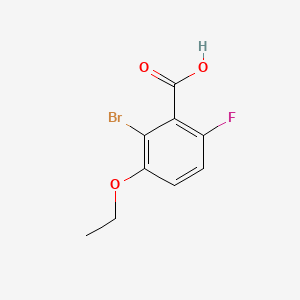
1-(Benzyloxy)-5-bromo-2-fluoro-3-iodobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of organic compounds is typically determined using techniques like nuclear magnetic resonance (NMR), infrared spectroscopy (IR), and X-ray crystallography .Chemical Reactions Analysis
The reactivity of a compound is influenced by its functional groups. Bromo, fluoro, and iodo groups are often involved in substitution reactions, while benzyloxy groups might participate in ether formations .Physical And Chemical Properties Analysis
Physical and chemical properties such as melting point, boiling point, solubility, and reactivity can be determined through various experimental methods .Applications De Recherche Scientifique
1-(Benzyloxy)-5-bromo-2-fluoro-3-iodobenzene is used in many scientific research applications. It is used in the synthesis of other compounds, such as 1-bromo-3-fluoro-5-iodobenzene and 1-bromo-2-fluoro-3-iodobenzene. It is also used in drug development, as it can be used to modify the structure of existing drugs to create new drugs with improved properties. Additionally, it can be used in molecular imaging, as it can be used to create fluorescent molecules for imaging applications.
Mécanisme D'action
The mechanism of action of 1-(Benzyloxy)-5-bromo-2-fluoro-3-iodobenzene is not fully understood. However, it is believed that the compound can act as a Lewis acid and can form complexes with other molecules. These complexes can then be used to modify the structure of existing molecules or to form new molecules with improved properties.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, it is believed that the compound may have some biological activity, as it can form complexes with other molecules. Additionally, it may be able to interact with enzymes, proteins, and other biological molecules.
Avantages Et Limitations Des Expériences En Laboratoire
1-(Benzyloxy)-5-bromo-2-fluoro-3-iodobenzene has several advantages for lab experiments. First, it is relatively easy to synthesize, making it ideal for use in a variety of experiments. Second, it is highly soluble in organic solvents, making it easy to work with. Third, it is relatively stable, making it suitable for long-term storage. Finally, it is relatively inexpensive, making it an ideal choice for use in experiments.
Despite its advantages, there are some limitations to using this compound in lab experiments. First, it is toxic, so it must be handled with care. Second, it can react with other molecules, which can lead to unexpected results in experiments. Finally, it can be difficult to work with, as it can be difficult to dissolve in organic solvents.
Orientations Futures
1-(Benzyloxy)-5-bromo-2-fluoro-3-iodobenzene has a wide range of potential applications. In the future, it could be used to create new drugs with improved properties. Additionally, it could be used to create fluorescent molecules for use in molecular imaging. Finally, it could be used to modify the structure of existing drugs to create new drugs with improved properties.
In conclusion, this compound is a versatile compound with a wide range of potential applications. It can be used in synthesis, drug development, and molecular imaging, as well as to modify the structure of existing drugs to create new drugs with improved properties. Despite its advantages, there are some limitations to using it in lab experiments, so it must be handled with care. In the future, it could be used in a variety of applications, including the development of new drugs and the creation of fluorescent molecules for molecular imaging.
Méthodes De Synthèse
1-(Benzyloxy)-5-bromo-2-fluoro-3-iodobenzene can be synthesized using a variety of methods. The most common method is the direct reaction of benzyl bromide and potassium fluoride in the presence of anhydrous potassium iodide. This reaction produces this compound as the main product. Other methods for the synthesis of this compound include the reaction of benzyl bromide and potassium iodide in the presence of anhydrous potassium fluoride, the reaction of 1-bromo-3-fluoro-5-iodobenzene with potassium fluoride, and the reaction of 1-bromo-2-fluoro-3-iodobenzene with potassium fluoride.
Safety and Hazards
Propriétés
IUPAC Name |
5-bromo-2-fluoro-1-iodo-3-phenylmethoxybenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrFIO/c14-10-6-11(16)13(15)12(7-10)17-8-9-4-2-1-3-5-9/h1-7H,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTVXSRHXMMBIFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C(=CC(=C2)Br)I)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrFIO |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.02 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














